molecular formula C9H16BrNO3 B14024266 N-Boc-2-bromomorpholine

N-Boc-2-bromomorpholine

Cat. No.: B14024266
M. Wt: 266.13 g/mol
InChI Key: BVARHYVAKADMKK-UHFFFAOYSA-N
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Description

N-Boc-2-bromomorpholine, also known as tert-butyl 2-bromomorpholine-4-carboxylate, is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-bromomorpholine can be synthesized through the reaction of 2-bromomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-bromomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-2-bromomorpholine primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2-chloromorpholine
  • N-Boc-2-iodomorpholine
  • N-Boc-2-fluoromorpholine

Uniqueness

N-Boc-2-bromomorpholine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H16BrNO3

Molecular Weight

266.13 g/mol

IUPAC Name

tert-butyl 2-bromomorpholine-4-carboxylate

InChI

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6H2,1-3H3

InChI Key

BVARHYVAKADMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)Br

Origin of Product

United States

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